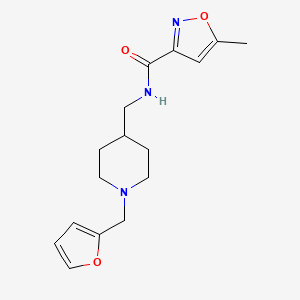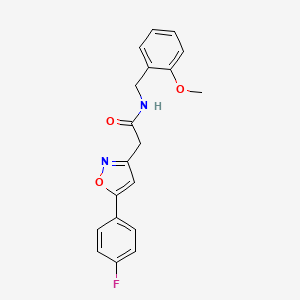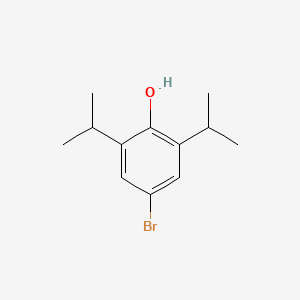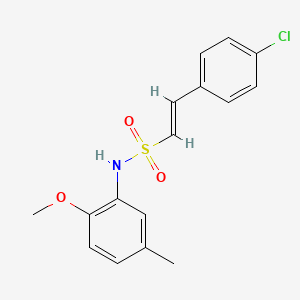
(S)-1-(2,4,5-Trifluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-1-(2,4,5-Trifluorophenyl)ethanol” is a chemical compound with the molecular formula C8H7F3O . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of a similar compound, ethyl-2-(2,4,5-trifluorophenyl)acetate, involves the reaction of 2,4,5-trifluorophenyl acetic acid in ethanol with a catalytic amount of H2SO4 at 0 °C, followed by reflux for about 4 hours .Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluorophenyl group attached to an ethanol group . The InChI code for this compound is 1S/C8H7F3O/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4,12H,1-2H2 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 176.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 176.04489933 g/mol . The topological polar surface area of the compound is 20.2 Ų .Wissenschaftliche Forschungsanwendungen
Biocatalytic Preparation and Pharmaceutical Intermediates
(S)-1-(2,4,5-Trifluorophenyl)ethanol, though not directly studied, is closely related to its R-enantiomer and other similar compounds, which are significant in pharmaceutical applications. For instance, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, a chemokine CCR5 antagonist intermediate, is prepared using bioprocesses involving recombinant E. coli cells. This process is notable for its excellent enantioselectivity and efficiency, particularly in polar organic solvent-aqueous media, which enhances substrate concentration and yield (Chen, Xia, Liu, & Wang, 2019). Similar techniques are used in the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. This enzymatic process yields high conversion rates and excellent enantiomeric excess, demonstrating its industrial applicability (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).
Enzymatic Resolution and Asymmetric Synthesis
The enzymatic resolution of organofluorine compounds, including this compound, showcases the potential of biocatalysis in achieving high enantiomeric excess in various fluorinated aromatic compounds. This process, involving Candida antarctica lipase B (CALB), is efficient under both conventional and microwave irradiation conditions, highlighting the versatility of enzymatic methods in organic synthesis (Ribeiro, Raminelli, & Porto, 2013).
Environmental and Educational Applications
While not directly related to this compound, studies on ethanol and its derivatives provide insights into environmental and educational aspects. For instance, the oxidation of lignin model compounds by chlorine dioxide offers insights into environmental pollution issues in pulp bleaching processes (Nie et al., 2014). Additionally, educational approaches using bioethanol as a case study demonstrate the integration of societal dimensions in chemistry teaching, emphasizing the role of scientific issues within society (Feierabend & Eilks, 2011).
Safety and Hazards
“(S)-1-(2,4,5-Trifluorophenyl)ethanol” should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . In case of accidental release, the compound should not be released into the environment .
Wirkmechanismus
Target of Action
The primary targets of (S)-1-(2,4,5-Trifluorophenyl)ethanol are currently unknown. This compound is a derivative of phenylalanine, which is a key precursor of the antidiabetic drug sitagliptin . Therefore, it may interact with similar targets as sitagliptin, such as the dipeptidyl peptidase-4 (DPP-4) enzyme.
Biochemical Pathways
This compound may affect several biochemical pathways due to its structural similarity to phenylalanine. Phenylalanine is involved in the biosynthesis of several important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine. Changes in the levels of these molecules can have significant downstream effects on various physiological processes .
Result of Action
Sitagliptin works by inhibiting the DPP-4 enzyme, which increases the levels of incretin hormones, improves insulin secretion, and decreases glucagon release .
Eigenschaften
IUPAC Name |
(1S)-1-(2,4,5-trifluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHPWCWRLZXAM-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)
![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)


![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2506340.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)